N-(3-bromo-4-chlorophenyl)thiolan-3-amine
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Overview
Description
N-(3-bromo-4-chlorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C10H11BrClNS and a molecular weight of 292.62 g/mol . This compound is characterized by the presence of a thiolane ring attached to a bromine and chlorine-substituted phenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-chlorophenyl)thiolan-3-amine typically involves the reaction of 3-bromo-4-chloroaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-chlorophenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromo-4-chlorophenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-chlorophenyl)thiolan-2-amine
- N-(3-bromo-4-chlorophenyl)thiolan-4-amine
- N-(3-bromo-4-chlorophenyl)thiolan-5-amine
Uniqueness
N-(3-bromo-4-chlorophenyl)thiolan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11BrClNS |
---|---|
Molecular Weight |
292.62 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H11BrClNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
VOIBLPJVUDVQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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